molecular formula C17H18N2O3 B3842723 2-benzamido-N-(3-hydroxypropyl)benzamide

2-benzamido-N-(3-hydroxypropyl)benzamide

Cat. No.: B3842723
M. Wt: 298.34 g/mol
InChI Key: UBJOGWABCOTXOQ-UHFFFAOYSA-N
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Description

2-Benzamido-N-(3-hydroxypropyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and biological research. Benzamides are a significant class of aromatic organic compounds that consist of a benzene ring attached to an amide functional group, often with additional substitutions that define their biological activity . While specific studies on this exact compound are not extensively published, structurally similar benzamide compounds are widely investigated for their potent inhibitory effects on various enzymes. Related compounds have shown promise in research as inhibitors of enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes, which are important targets in studies of neurodegenerative conditions . Other benzamide-based molecules are being explored for their iron-chelating properties and Monoamine oxidase B (MAO-B) inhibition, representing a multitarget therapeutic strategy in preclinical research for complex neurological diseases . Furthermore, certain disulfide-linked benzamide derivatives have been reported to exhibit potent inhibition of platelet aggregation in vitro, suggesting potential research applications in cardiovascular models . The presence of both benzamido and hydroxypropyl groups in its structure may contribute to its physicochemical properties and interaction with biological targets. This product is provided for research purposes to further explore the applications and mechanisms of benzamide compounds in these and other areas. It is intended for use by qualified scientists in a controlled laboratory setting. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-benzamido-N-(3-hydroxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-12-6-11-18-17(22)14-9-4-5-10-15(14)19-16(21)13-7-2-1-3-8-13/h1-5,7-10,20H,6,11-12H2,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJOGWABCOTXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzamido-N-(3-hydroxypropyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. for functionalized molecules, milder conditions such as those involving ultrasonic irradiation and reusable catalysts are preferred .

Chemical Reactions Analysis

Types of Reactions: 2-Benzamido-N-(3-hydroxypropyl)benzamide can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Benzamido-N-(3-hydroxypropyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzamido-N-(3-hydroxypropyl)benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit certain enzymes, such as serine proteases, by binding to their active sites . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a 3-methylbenzamide core and a branched N-(2-hydroxy-1,1-dimethylethyl) group.
  • Key Differences : The branched alkyl chain introduces steric hindrance, while the methyl group on the aromatic ring alters electronic properties.
  • Applications : Demonstrated utility as an N,O-bidentate directing group in C–H bond functionalization reactions due to its rigid coordination geometry .
  • Synthesis: Synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, with characterization by X-ray crystallography .

2,3-Dihydroxy-N-(3-hydroxypropyl)benzamide (7b)

  • Structure : Contains dihydroxy groups at the 2- and 3-positions of the benzene ring.
  • Key Differences : The catechol (dihydroxy) moiety enhances metal-chelating capacity, particularly for iron(III), making it relevant for therapeutic chelators.
  • Synthesis: Derived from hydrogenolysis of benzyl-protected precursors (e.g., 6b) using Pd/C catalysts, yielding 99% purity .

Alkyl Chain Modifications

N-(4-Hydroxybutyl) and N-(5-Hydroxypentyl) Analogues

  • Examples :
    • 2,3-Dihydroxy-N-(4-hydroxybutyl)benzamide (7c)
    • 2,3-Dihydroxy-N-(5-hydroxypentyl)benzamide (7c variant)
  • Key Differences: Elongated alkyl chains (C4 and C5 vs.
  • Data :

    Compound Alkyl Chain Length Yield Physical State
    7b (C3) 3-hydroxypropyl 99% Gray powder
    7c (C4) 4-hydroxybutyl 99% Gray powder
    7c variant (C5) 5-hydroxypentyl 60% Oil

    Data sourced from

Functional Group Modifications

Benzyloxy-Protected Analogues (6a, 6b, 6c)

  • Examples : tris[2,3-bis(benzyloxy)-N-(3-hydroxypropyl)benzamide] ester (6a)
  • Key Differences: Benzyloxy groups protect phenolic hydroxyls during synthesis, enabling selective deprotection for targeted applications.
  • Synthesis : Achieved via benzoyl chloride coupling with hydroxyalkylamines, yielding 68–71% as oils .

Azido Derivatives

  • Example : 7.1.64-azido-N-(3-hydroxypropyl)-benzamide (IV)
  • Key Differences : Azido groups enable click chemistry applications, such as bioconjugation.
  • Synthesis : Adapted from protocols for similar benzamides, though specific yields are unreported .

Physicochemical and Functional Properties

  • Solubility : Hydroxypropyl derivatives (e.g., 7b) exhibit higher aqueous solubility than benzyloxy-protected analogues (e.g., 6a) due to free hydroxyl groups .
  • Thermodynamic Stability : Catechol-containing derivatives (7b, 7c) show strong metal-binding affinities (log β ~ 40 for Fe³⁺), critical for chelation therapy .
  • Spectroscopic Consistency : All compounds align with expected ¹H/¹³C NMR and FTIR profiles, confirming structural integrity .

Q & A

Q. What controls are essential in biological assays to ensure reproducibility?

  • Methodological Answer :
  • Include vehicle controls (e.g., DMSO at <0.1% v/v) to rule out solvent toxicity.
  • Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity.
  • Triplicate technical replicates and two independent biological replicates minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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